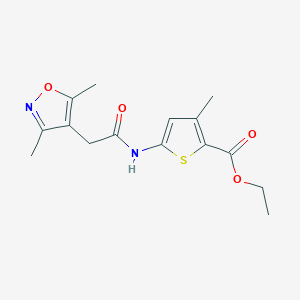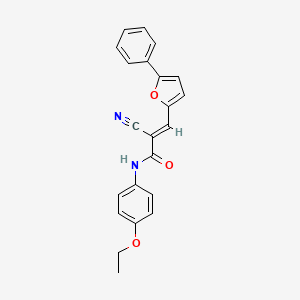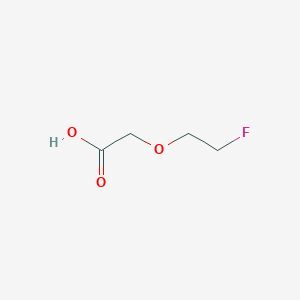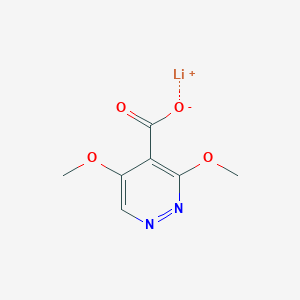
Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of 2-(3,5-Dimethylisoxazol-4-yl)ethanol . Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
While specific synthesis information for the requested compound is not available, a related isoxazole derivative was synthesized and characterized by spectroscopy .
Molecular Structure Analysis
The molecular structure of a similar compound, ethyl 2-((4-(3,5-dimethylisoxazol-4-yl)-2,6-difluorophenyl)amino)benzoate, has been determined by single crystal X-ray diffraction .
Chemical Reactions Analysis
Isoxazole derivatives have been studied for their potential as BRD4 inhibitors .
Applications De Recherche Scientifique
Diverse Applications in Chemical Synthesis
Ethyl 5-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-3-methylthiophene-2-carboxylate and its derivatives are key intermediates in the synthesis of various heterocyclic compounds, showcasing their versatility in chemical synthesis. For instance, compounds like Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and Ethyl-2-amino-4-[(2,4-dimethylphenyl)carbamoyl]-5-methylthiophene-3-carboxylate have been synthesized and utilized to create monoazo disperse dyes, demonstrating their application in the dyeing of polyester fibers. These dyes exhibit a range of colors from yellow to brownish purple with good fastness properties, although they display poor photostability (Iyun et al., 2015).
Contribution to Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been explored for their bioactive potentials. For example, compounds bearing multiple functional groups synthesized from 2,4-Dimethylcarbolic acid have shown significant antibiotic effects against both Gram-positive and Gram-negative bacteria, as well as lipoxygenase inhibitory activity. This highlights their potential in the development of new therapeutic agents (Rasool et al., 2016).
Advances in Material Sciences
This compound and its related derivatives also find applications in material sciences, such as in the synthesis of bridged-ring nitrogen compounds. These compounds, acting as conformationally restricted dopamine analogues, are crucial in the development of materials with specific biological activities, demonstrating the compound's utility beyond mere chemical synthesis (Gentles et al., 1991).
Mécanisme D'action
Propriétés
IUPAC Name |
ethyl 5-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-5-20-15(19)14-8(2)6-13(22-14)16-12(18)7-11-9(3)17-21-10(11)4/h6H,5,7H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSSRYNUEGPYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=C(ON=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2852098.png)

![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2852101.png)


![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2852104.png)
![1-tert-butyl-4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2852108.png)
![N-benzyl-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2852111.png)
![2-[(2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2852113.png)

![7-Bromopyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B2852115.png)

